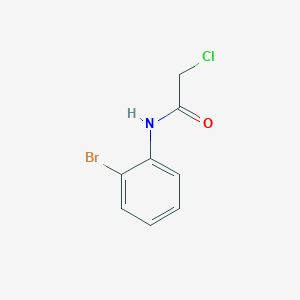

N-(2-bromophenyl)-2-chloroacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromophenyl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c9-6-3-1-2-4-7(6)11-8(12)5-10/h1-4H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWXHTWOJWDSAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-bromophenyl)-2-chloroacetamide (CAS Number 6090-78-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-bromophenyl)-2-chloroacetamide is a halogenated aromatic amide that holds significant potential as a versatile building block in medicinal chemistry and as a research chemical for exploring biological pathways. Its structure, featuring a reactive chloroacetamide moiety and a substituted phenyl ring, makes it a valuable precursor for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, potential applications, and essential safety information, designed to support researchers in its effective and safe utilization.

The N-aryl-2-chloroacetamide scaffold is of particular interest in drug discovery due to its established role in the development of compounds with a variety of biological activities, including antimicrobial, antifungal, and antiproliferative properties[1][2]. The reactivity of the α-chloro group allows for facile nucleophilic substitution, enabling the introduction of various functional groups and the construction of diverse chemical libraries for screening and lead optimization.

Chemical and Physical Properties

While specific experimental data for N-(2-bromophenyl)-2-chloroacetamide is not extensively reported, its properties can be reliably predicted based on the analysis of its structural analogues and general principles of organic chemistry.

| Property | Value | Source |

| CAS Number | 6090-78-4 | [3] |

| Molecular Formula | C₈H₇BrClNO | [3] |

| Molecular Weight | 248.50 g/mol | [3] |

| Appearance | White to off-white crystalline solid (Predicted) | General observation for similar compounds |

| Melting Point | 176-184 °C (for the isomeric N-(4-bromophenyl)-2-chloroacetamide) | [4] |

| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents (Predicted). Limited solubility in water. | General solubility of similar compounds |

| Stability | Stable under normal laboratory conditions. Sensitive to strong bases and nucleophiles. | Reactivity of chloroacetamides |

Synthesis of N-(2-bromophenyl)-2-chloroacetamide

The synthesis of N-(2-bromophenyl)-2-chloroacetamide can be readily achieved through the acylation of 2-bromoaniline with chloroacetyl chloride. This is a standard and high-yielding method for the preparation of N-aryl acetamides.

Reaction Scheme

Sources

N-(2-bromophenyl)-2-chloroacetamide vs N-(4-bromophenyl) isomer

Comparative Technical Guide: -(2-bromophenyl) vs. -(4-bromophenyl)-2-chloroacetamide

Executive Summary

While sharing an identical molecular formula (

-

The Para-Isomer (

-(4-bromophenyl)-...): Functions primarily as a linear bifunctional building block . The steric separation between the electrophilic chloroacetamide and the aryl bromide allows for independent functionalization (e.g., cysteine alkylation followed by Suzuki coupling). -

The Ortho-Isomer (

-(2-bromophenyl)-...): Functions as a cyclization precursor . The proximity of the aryl bromide to the amide nitrogen and the

Chemical Architecture & Identification[1]

The structural distinction lies in the substitution pattern on the phenyl ring, which dictates the crystal packing and spectroscopic properties.

| Feature | ||

| Common Name | 4'-Bromo-2-chloroacetanilide | 2'-Bromo-2-chloroacetanilide |

| CAS Number | 2564-02-5 | 6090-78-4 |

| Molecular Weight | 248.50 g/mol | 248.50 g/mol |

| Melting Point | 180–184 °C (dec.) | Typically lower (Solid)* |

| Symmetry | ||

| Primary Utility | Covalent Probes, Linear Linkers | Heterocycle Synthesis (Oxindoles) |

*Note: Ortho-substituted acetanilides typically exhibit lower melting points than their para-analogs due to less efficient crystal packing caused by the steric twist of the amide bond relative to the phenyl ring.

Spectroscopic Signatures ( NMR in or )

-

Para-Isomer: The aromatic region displays a characteristic AA'BB' system (two doublets,

Hz) centered around 7.4–7.6 ppm. The amide -

Ortho-Isomer: The aromatic region is more complex (ABCD system ), showing four distinct signals due to the lack of symmetry. The proton adjacent to the bromine (H-3) and the proton adjacent to the amide (H-6) appear as doublets or doublets of doublets, often shifted downfield due to deshielding.

Synthesis Protocol

Both compounds are synthesized via the

Reagents

-

Substrate: 4-Bromoaniline (for para) or 2-Bromoaniline (for ortho).

-

Acylating Agent: Chloroacetyl chloride (1.1 equiv).

-

Base: Triethylamine (

) or saturated -

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology

-

Dissolution: Dissolve 10 mmol of the bromoaniline in 20 mL of anhydrous DCM. Add 12 mmol of

. Cool the solution to 0 °C in an ice bath. -

Addition: Dropwise add 11 mmol of chloroacetyl chloride diluted in 5 mL DCM over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup:

-

Pour the reaction mixture into 50 mL of ice-water.

-

Para-Isomer: A heavy white precipitate typically forms immediately. Filter, wash with water, and recrystallize from Ethanol/Water.

-

Ortho-Isomer: If oil separates, extract with DCM, wash with 1M HCl (to remove unreacted aniline) and Brine. Dry over

and concentrate. Recrystallize from Ethanol/Hexane if solid, or purify via silica column if necessary.

-

-

Validation: Product purity is confirmed by a sharp melting point (for para) and the disappearance of the aniline

broad singlet (~3-4 ppm) in NMR, replaced by the amide

Reactivity & Mechanistic Divergence

The core technical distinction is the Ortho-Effect , which enables intramolecular cyclization for the ortho-isomer but forbids it for the para-isomer.

A. The Chloroacetamide Warhead ( )

Both isomers possess the

-

Mechanism: Nucleophilic attack by the thiolate anion (

) on the -

Comparison: The ortho-isomer is sterically more congested around the amide nitrogen. While the

-carbon is relatively accessible in both, the bulky ortho-bromo group can retard reaction rates with large protein nucleophiles compared to the streamlined para-isomer .

B. Intramolecular Cyclization (The Ortho-Advantage)

The

Mechanism: Radical Cyclization

Under radical conditions (e.g.,

Mechanism: Palladium-Catalyzed Intramolecular

Figure 1: Divergent reaction pathways. The ortho-isomer (Blue) accesses the oxindole scaffold via radical or metal-catalyzed cyclization. The para-isomer (Red) is geometrically incapable of this transformation.

Application Case Studies

Case A: Synthesis of Oxindoles (Ortho-Isomer)

Researchers utilizing the ortho-isomer can synthesize oxindoles, a scaffold found in alkaloids (e.g., gelsemine) and drugs (e.g., sunitinib).

-

Protocol: Treat

-(2-bromophenyl)-2-chloroacetamide with -

Outcome: Formation of the 5-membered lactam ring (oxindole) with loss of

.

Case B: Fragment-Based Drug Discovery (Para-Isomer)

The para-isomer is used to screen for cysteine-reactive fragments.

-

Workflow:

-

Screening: The chloroacetamide warhead covalently binds to a cysteine on the target protein.

-

Optimization: Once a "hit" is identified, the para-bromo group serves as a handle. Researchers can perform Suzuki-Miyaura coupling on the protein-bound fragment (or in parallel synthesis) to extend the molecule and reach adjacent binding pockets, increasing affinity.

-

Safety & Handling

Both isomers are potent alkylating agents and potential sensitizers.

-

Hazard: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Double-gloving (Nitrile) is recommended. Weighing should be performed in a fume hood.

-

Deactivation: Quench excess reagent with an aqueous solution of cysteine or glutathione before disposal to neutralize the alkylating warhead.

References

-

Synthesis & Cyclization: Hennessy, E. J., & Buchwald, S. L. (2003). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Journal of the American Chemical Society, 125(40), 12084–12085.

-chloroacetanilides). - Radical Pathways: Bowman, W. R., et al. (2007). Radical Cyclisation of N-Aryl-2-chloroacetamides. Tetrahedron, 63(3), 666-674.

-

Physical Data (Para-Isomer): National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 17374, N-(4-Bromophenyl)-2-chloroacetamide.

-

Physical Data (Ortho-Isomer): Santa Cruz Biotechnology. N-(2-Bromophenyl)-2-chloroacetamide (CAS 6090-78-4).[5] [5]

Sources

- 1. 2-Bromo-2-chloroacetamide | C2H3BrClNO | CID 21775919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. N-(3-bromophenyl)-2-chloroacetamide | C8H7BrClNO | CID 3975522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-N-phenylacetamide | C8H8BrNO | CID 94818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(2-Bromophenyl)-2-chloroacetamide | CAS 6090-78-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

Strategic Synthesis of N-(2-Bromophenyl)-2-chloroacetamide

A Gateway to 7-Substituted Oxindoles and Heterocyclic Scaffolds

Executive Summary

The acylation of 2-bromoaniline with chloroacetyl chloride is a fundamental yet high-leverage transformation in medicinal chemistry. It yields

This guide details a high-fidelity synthesis protocol optimized for yield (>90%) and purity. Unlike generic amide couplings, this procedure accounts for the steric and electronic deactivation caused by the ortho-bromo substituent, ensuring complete conversion without bis-acylation.

Part 1: Mechanistic Insight & Reaction Logic

The Electronic Landscape

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[1] However, two factors complicate this specific substrate pair:

-

Steric Hindrance: The bulky bromine atom at the ortho position creates steric strain during the formation of the tetrahedral intermediate.

-

Electronic Deactivation: The inductive electron-withdrawing effect (-I) of the bromine reduces the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.

To counteract these factors, chloroacetyl chloride is selected over the anhydride or acid counterparts due to its heightened electrophilicity (low LUMO energy), driving the reaction forward despite the deactivated nucleophile.

Reaction Pathway Diagram

The following diagram outlines the stepwise transformation, highlighting the critical transition states and the role of the base scavenger.

Figure 1: Mechanistic pathway showing the addition-elimination sequence. The base (Triethylamine) is critical for driving the equilibrium by trapping the generated HCl.

Part 2: Experimental Protocol

Objective: Synthesis of

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| 2-Bromoaniline | 172.02 | 1.0 | 4.30 g (25 mmol) | Limiting Reagent |

| Chloroacetyl Chloride | 112.94 | 1.2 | 3.39 g (30 mmol) | Electrophile |

| Triethylamine (TEA) | 101.19 | 1.5 | 3.80 g (37.5 mmol) | HCl Scavenger |

| Dichloromethane (DCM) | 84.93 | Solvent | 100 mL | Anhydrous Solvent |

Step-by-Step Methodology

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Purge with

. -

Solvation: Add 2-bromoaniline (1.0 eq) and anhydrous DCM (0.25 M concentration) . Stir until fully dissolved.

-

Base Addition: Add Triethylamine (1.5 eq) via syringe. Cool the mixture to

using an ice-water bath.-

Why? Cooling controls the exotherm of the subsequent acid chloride addition, minimizing side reactions (e.g., bis-acylation).

-

-

Acylation: Add Chloroacetyl chloride (1.2 eq) dropwise over 15–20 minutes.

-

Observation: White fumes (HCl) may form if the system is not well-sealed; a precipitate (TEA·HCl salts) will begin to form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 3–16 hours .

-

Validation: Monitor via TLC (30% EtOAc/Hexane). The starting amine spot (

) should disappear.

-

-

Quench & Workup:

-

Dilute with 50 mL DCM.

-

Wash with 1N HCl (2 x 50 mL) to remove unreacted amine and TEA.

-

Wash with Sat.

(1 x 50 mL) to neutralize excess acid. -

Wash with Brine (1 x 50 mL) .

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc/Hexane).

Workflow Visualization

Figure 2: Operational workflow for the synthesis, emphasizing the critical temperature control and workup steps.

Part 3: Critical Analysis & Troubleshooting

1. Controlling Bis-Acylation

While rare with ortho-substituted anilines due to steric hindrance, excess acid chloride can theoretically lead to the imide (bis-acylated product).

-

Solution: Strict stoichiometry (1.1–1.2 eq of acid chloride) and maintaining

during addition prevents this.

2. Hydrolysis of Reagent

Chloroacetyl chloride is highly moisture-sensitive.

-

Symptom: Low yield; presence of chloroacetic acid.

-

Fix: Use fresh bottles or distill the acid chloride prior to use. Ensure DCM is anhydrous.

3. Coloration Issues

The product should be a white to off-white solid.

-

Issue: Pink/Brown discoloration indicates oxidation of the starting aniline or trace iodine impurities.

-

Fix: Wash the starting aniline with sodium thiosulfate if it appears dark before use, or perform the reaction strictly under nitrogen.

Part 4: Downstream Applications in Drug Discovery

This specific intermediate is a "privileged structure" in medicinal chemistry, serving as the precursor for two major heterocyclic classes:

-

Oxindoles (Intramolecular Cyclization): Under Friedel-Crafts conditions (

,-

Reference: The "Suntory" method utilizes this pathway for scalable oxindole synthesis [1].

-

-

Quinoxalines & Benzimidazoles: The

-chloride is highly reactive toward nucleophiles. Reaction with primary amines followed by palladium-catalyzed Buchwald-Hartwig coupling at the aryl bromide site yields complex fused heterocycles.

Part 5: Safety Profile (SDS Summary)

-

2-Bromoaniline: Toxic if swallowed or inhaled.[2][3] Potential to cause methemoglobinemia.[4] Absorbs through skin.

-

Chloroacetyl Chloride: DANGER. Causes severe skin burns and eye damage. Lachrymator (tear gas effect). Fatal if inhaled. Handle only in a fume hood.[2]

-

Reaction Product: Potential skin sensitizer and irritant.[2][3][4]

Disposal: All aqueous washes containing TEA/HCl should be neutralized before disposal. Halogenated organic waste must be segregated.

References

-

Suntory Ltd. (1990). Process for preparing oxindole derivatives. European Patent EP0393565.

-

ChemicalBook. (2024). Synthesis of N-(4-bromophenyl)-2-chloroacetamide (Analogous Protocol).

-

Organic Syntheses. (1927). Chloroacetamide (General Acylation Methodology). Org. Synth. 7, 16.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17374, N-(4-Bromophenyl)-2-chloroacetamide. (Note: While the PubChem link refers to the para-isomer, the physicochemical safety data and reactivity profiles are chemically equivalent for the ortho-isomer protocol described).

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Oxindoles from N-(2-bromophenyl)-2-chloroacetamide

Introduction

The oxindole scaffold is a privileged structural motif found in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1][2][3][4] Consequently, the development of efficient and versatile methods for the synthesis of substituted oxindoles is of significant interest to the fields of medicinal chemistry and drug development. One prominent strategy for the construction of the oxindole core is through the intramolecular cyclization of N-aryl-α-haloacetamides.

This application note provides a detailed guide for the synthesis of oxindoles from N-(2-bromophenyl)-2-chloroacetamide, primarily focusing on the palladium-catalyzed intramolecular Heck reaction. We will delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, discuss key optimization parameters, and outline methods for product characterization. This document is intended for researchers, scientists, and drug development professionals seeking to employ this robust methodology for the synthesis of diverse oxindole derivatives.

Reaction Mechanism: The Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of various cyclic and heterocyclic systems.[5][6] The synthesis of oxindoles from N-(2-bromophenyl)-2-chloroacetamide via this method proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism can be broken down into three key steps: oxidative addition, migratory insertion, and β-hydride elimination, followed by regeneration of the active catalyst.[6][7]

-

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl bromide (N-(2-bromophenyl)-2-chloroacetamide) to a coordinatively unsaturated palladium(0) complex. This step forms a new arylpalladium(II) intermediate.[6]

-

Migratory Insertion: The double bond of the acetamide side chain then coordinates to the palladium(II) center. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond and a five-membered ring. This step creates a σ-alkylpalladium(II) intermediate.[6][8]

-

β-Hydride Elimination and Reductive Elimination: A syn-β-hydride elimination from the alkylpalladium(II) intermediate releases the oxindole product and forms a hydridopalladium(II) complex. Subsequent reductive elimination, often facilitated by a base, regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Caption: Catalytic cycle of the intramolecular Heck reaction for oxindole synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of the starting material, N-(2-bromophenyl)-2-chloroacetamide, and its subsequent cyclization to form the oxindole product.

Part 1: Synthesis of N-(2-bromophenyl)-2-chloroacetamide

This procedure is adapted from standard acylation methods.[9][10]

Materials and Reagents:

-

2-Bromoaniline

-

Chloroacetyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoaniline (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the stirred solution.

-

Slowly add chloroacetyl chloride (1.0 eq) dropwise to the reaction mixture via a dropping funnel over 15-20 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-bromoaniline) is consumed.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford N-(2-bromophenyl)-2-chloroacetamide as a solid.

Part 2: Intramolecular Heck Cyclization to Oxindole

This protocol is a general procedure based on established intramolecular Heck reaction conditions.[11][12][13]

Materials and Reagents:

-

N-(2-bromophenyl)-2-chloroacetamide (from Part 1)

-

Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Triphenylphosphine (PPh3) or other suitable phosphine ligand

-

Potassium carbonate (K2CO3) or another suitable base

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent (e.g., DMAc, NMP)[7]

-

Schlenk tube or similar reaction vessel for inert atmosphere reactions

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk tube, add N-(2-bromophenyl)-2-chloroacetamide (1.0 eq), palladium catalyst (e.g., Pd(OAc)2, 5 mol%), phosphine ligand (e.g., PPh3, 10 mol%), and base (e.g., K2CO3, 2.0 eq).

-

Evacuate and backfill the tube with an inert gas (repeat three times).

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired oxindole.

Caption: Experimental workflow for the synthesis of oxindoles.

Optimization and Troubleshooting

The success of the intramolecular Heck reaction is often dependent on the careful selection of reaction parameters. Below is a summary of key variables and their potential impact on the reaction outcome.

| Parameter | Options | Rationale and Considerations |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | The choice of palladium source can influence reaction rates and yields. Pd(0) sources like Pd₂(dba)₃ are often used directly, while Pd(II) sources like Pd(OAc)₂ are reduced in situ.[12] |

| Ligand | PPh₃, P(o-tol)₃, BINAP, Buchwald ligands (e.g., SPhos) | The ligand stabilizes the palladium catalyst and modulates its reactivity and selectivity. Bulky, electron-rich phosphines can enhance the rate of oxidative addition. Chiral ligands like BINAP can be used for asymmetric synthesis.[8][14] |

| Base | K₂CO₃, Cs₂CO₃, NaOAc, Et₃N, DBU | The base is crucial for neutralizing the HX generated during the catalytic cycle and regenerating the Pd(0) catalyst. The choice of base can significantly affect the reaction yield.[12][15][16] Inorganic bases are commonly employed. |

| Solvent | DMF, DMAc, NMP, Acetonitrile, Toluene | Polar aprotic solvents are generally preferred as they can dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.[7][15] |

| Temperature | 80 - 140 °C | Higher temperatures are often required to drive the reaction to completion. However, excessively high temperatures can lead to catalyst decomposition and side reactions. |

| Additives | Phase-transfer catalysts (e.g., TBAB), Silver salts (e.g., Ag₂CO₃) | Additives can sometimes improve yields and reaction rates. Silver salts can act as halide scavengers, promoting a cationic pathway for the Heck reaction. |

Common Troubleshooting Scenarios:

-

Low or No Conversion:

-

Inactive Catalyst: Ensure the palladium catalyst and ligand are of high quality and handled under an inert atmosphere to prevent oxidation.

-

Insufficient Temperature: The reaction may require higher temperatures to proceed.

-

Incorrect Base or Solvent: The chosen base or solvent may not be optimal for the specific substrate.

-

-

Formation of Side Products:

-

Catalyst Decomposition: This can lead to the formation of palladium black and a decrease in catalytic activity. Using more robust ligands or lower temperatures may help.

-

Intermolecular Reactions: At high concentrations, intermolecular side reactions may become competitive. Running the reaction at a lower concentration can favor the intramolecular pathway.

-

Characterization

The structure and purity of the synthesized N-(2-bromophenyl)-2-chloroacetamide and the final oxindole product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the primary method for structural elucidation. The ¹H NMR spectrum of the oxindole will show characteristic shifts for the aromatic protons and the methylene protons of the five-membered ring. The disappearance of the vinyl protons from the starting material and the appearance of new aliphatic signals are indicative of successful cyclization.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. The spectrum of the oxindole will show a characteristic C=O stretching frequency for the amide carbonyl, typically around 1700-1720 cm⁻¹.

-

Melting Point: A sharp melting point is an indicator of the purity of a crystalline solid product.

Alternative Synthetic Routes

While the palladium-catalyzed intramolecular Heck reaction is a robust method, other synthetic strategies for constructing the oxindole core from related precursors exist.

-

Radical Cyclization: Radical-based methods offer an alternative pathway for the formation of the C-C bond. These reactions can be initiated by various means, including light, electricity, or heat, and often proceed under mild conditions.[17][18][19][20] N-arylacrylamides are common substrates for these transformations.[19]

-

Nickel-Catalyzed Intramolecular Cyclization: Nickel catalysts can also effectively mediate intramolecular cyclization reactions to form oxindoles.[14]

-

Transition-Metal-Free Methods: Some methods avoid the use of transition metals altogether, employing strong bases or other reagents to promote cyclization.[2]

The choice of synthetic route will depend on the specific substitution pattern desired in the final oxindole product, the availability of starting materials, and the desired reaction conditions.

Conclusion

The synthesis of oxindoles from N-(2-bromophenyl)-2-chloroacetamide via an intramolecular Heck reaction is a reliable and versatile method for accessing this important heterocyclic scaffold. By carefully selecting the catalyst, ligand, base, and solvent, researchers can optimize the reaction to achieve high yields of the desired product. The detailed protocol and troubleshooting guide provided in this application note should serve as a valuable resource for scientists engaged in the synthesis of novel oxindole derivatives for applications in drug discovery and development.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 17. Electrochemical Fe-catalysed radical cyclization for the synthesis of oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. semanticscholar.org [semanticscholar.org]

- 19. sioc-journal.cn [sioc-journal.cn]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Direct synthesis of spirooxindoles enabled by palladium-catalyzed allylic alkylation and DBU-mediated cyclization: concept, scope and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 25. encyclopedia.pub [encyclopedia.pub]

- 26. Stereoselective oxindole synthesis by palladium-catalyzed cyclization reaction of 2-(alkynyl)aryl isocyanates with amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. N-(2-Bromophenyl)-2-chloroacetamide | CAS 6090-78-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 28. macmillan.princeton.edu [macmillan.princeton.edu]

- 29. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 30. arkat-usa.org [arkat-usa.org]

- 31. Advanced palladium free approach to the synthesis of substituted alkene oxindoles via aluminum-promoted Knoevenagel reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 32. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 33. Microwave-Assisted Palladium-Catalyzed Reductive Cyclization/Ring-Opening/Aromatization Cascade of Oxazolidines to Isoquinolines [organic-chemistry.org]

- 34. mdpi.com [mdpi.com]

Application Note & Protocol: Copper-Mediated Atom Transfer Radical Cyclization (ATRC) of 2-Bromo-α-chloroacetamides for the Synthesis of Functionalized γ-Lactams

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of γ-Lactams

The γ-lactam scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] Its prevalence necessitates the development of robust and versatile synthetic methodologies for its construction and functionalization. Atom Transfer Radical Cyclization (ATRC) has emerged as a powerful strategy for forming carbo- and heterocyclic rings, offering a high degree of functional group tolerance and predictable regioselectivity under mild conditions.[2][3]

This document provides a detailed guide to a specific and highly useful ATRC transformation: the copper-mediated cyclization of N-allyl-2-bromo-α-chloroacetamides. This method leverages the differential reactivity of C-Br and C-Cl bonds to initiate a selective radical cascade, ultimately yielding highly functionalized 3-chloro-4-(bromomethyl)pyrrolidin-2-ones. These products are versatile synthetic intermediates, primed for subsequent modifications, making this protocol particularly valuable for building complex molecular libraries in drug development programs.[4]

Mechanistic Rationale: A Tale of Two Halogens

The success of this cyclization hinges on the controlled generation of a radical intermediate. The process is a classic example of a copper-catalyzed atom transfer reaction, which operates via a Cu(I)/Cu(II) redox cycle.[5][6]

Causality Behind the Selectivity: The key to the reaction is the selective activation of the carbon-bromine bond over the carbon-chlorine bond. The C-Br bond (bond dissociation energy ~285 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol). This energetic difference allows the Cu(I) catalyst to selectively abstract the bromine atom, initiating the radical cascade at a specific position and leaving the chlorine atom untouched for later steps.

The proposed catalytic cycle proceeds as follows:

-

Initiation: A ligand-coordinated Copper(I) species, [Cu(I)Lₙ]⁺, reversibly abstracts the bromine atom from the 2-bromo-α-chloroacetamide substrate (1) . This single-electron transfer generates a stabilized α-acyl radical intermediate (2) and the oxidized Copper(II) species, [Cu(II)LₙBr]²⁺.[7][8]

-

Propagation (5-exo-trig Cyclization): The generated radical (2) undergoes a rapid and regioselective intramolecular 5-exo-trig cyclization onto the pendant allyl group. This step is kinetically favored and forms a new carbon-centered radical at the primary position (3) .[9][10]

-

Termination: The cyclized radical (3) is efficiently trapped by the [Cu(II)LₙBrCl]⁺ species. In a crucial halogen transfer step, the radical abstracts the chlorine atom from the copper center to yield the final γ-lactam product (4) , thereby regenerating the active Cu(I) catalyst.[2][5]

Key Experimental Parameters & Their Scientific Basis

The efficiency and selectivity of the ATRC are governed by several interconnected parameters. Understanding the role of each is critical for successful execution and optimization.

| Parameter | Recommended Choice | Rationale & Expert Insights |

| Copper Source | Copper(I) Bromide (CuBr) or Copper(I) Chloride (CuCl) | Cu(I) is the active catalytic species that initiates the radical formation. While both salts are effective, CuBr is often preferred as the bromide counterion can participate in the coordination sphere without interfering with the desired chlorine transfer in the termination step. |

| Ligand | Tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | This is the most critical choice. The ligand solubilizes the copper salt in organic solvents and, more importantly, tunes the redox potential of the Cu(I)/Cu(II) couple.[11] TPMA is highly effective at stabilizing the copper complexes and promoting fast and clean cyclization. Using a ligand prevents catalyst deactivation and ensures a homogeneous reaction mixture.[5] |

| Solvent | Toluene or Dichloroethane (DCE) | These solvents are relatively non-polar and have boiling points suitable for conducting the reaction at elevated temperatures, which is often necessary to achieve a reasonable reaction rate. They are also poor ligands for copper, preventing unwanted competition with the primary ligand (e.g., TPMA). |

| Temperature | 80–110 °C | The rate of radical initiation and cyclization is temperature-dependent. This range typically provides a good balance between reaction speed and the thermal stability of the reactants and products. Lower temperatures may lead to sluggish or incomplete reactions. |

| Concentration | 0.05–0.1 M | Running the reaction under relatively dilute conditions is crucial to favor the intramolecular cyclization over intermolecular polymerization or dimerization, which can become competitive at higher concentrations.[5] |

Detailed Experimental Protocol

This protocol describes a general procedure for the cyclization of a model substrate, N-allyl-N-phenyl-2-bromo-2-chloroacetamide.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Mol | Eq. |

| N-allyl-N-phenyl-2-bromo-2-chloroacetamide | C₁₁H₁₁BrClNO | 292.57 | 293 mg | 1.0 | 1.0 |

| Copper(I) Bromide (CuBr) | CuBr | 143.45 | 14.3 mg | 0.1 | 0.1 |

| Tris(2-pyridylmethyl)amine (TPMA) | C₁₈H₁₈N₄ | 290.36 | 29.0 mg | 0.1 | 0.1 |

| Toluene | C₇H₈ | 92.14 | 20 mL | - | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | - |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | As needed | - | - |

| Brine | NaCl | 58.44 | As needed | - | - |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - | - |

| Silica Gel | SiO₂ | 60.08 | As needed | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a rubber septum, add the N-allyl-N-phenyl-2-bromo-2-chloroacetamide (293 mg, 1.0 mmol, 1.0 eq.).

-

Solvent Addition: Add toluene (20 mL) via syringe to dissolve the substrate.

-

Inert Atmosphere: Purge the solution with a gentle stream of nitrogen or argon gas for 15 minutes to remove dissolved oxygen, which can interfere with the radical process.

-

Catalyst Addition: In a single portion, add the Copper(I) Bromide (14.3 mg, 0.1 mmol, 0.1 eq.) and TPMA (29.0 mg, 0.1 mmol, 0.1 eq.) to the stirred solution. The solution will typically turn a light green or yellow color.

-

Expert Tip: Adding the catalyst and ligand together minimizes the exposure of the air-sensitive Cu(I) species.

-

-

Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion, typically within 4-12 hours.

-

Workup - Quenching and Filtration: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with diethyl ether (20 mL). To remove the copper catalyst, pass the solution through a short plug of silica gel, eluting with additional diethyl ether. The filtrate should be colorless.

-

Self-Validation: The color change from green/yellow to colorless upon filtration is a strong indicator of successful copper removal.

-

-

Workup - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.

-

Characterization: The final product, 4-(bromomethyl)-3-chloro-1-phenylpyrrolidin-2-one, should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Applications in Drug Development

The di-halogenated γ-lactam products from this protocol are powerful intermediates for creating molecular diversity. The distinct reactivity of the C-Cl and C-Br bonds allows for selective, stepwise functionalization.

-

The secondary chloride at the C3 position can be displaced by various nucleophiles.

-

The primary bromide at the C4-methyl position is highly susceptible to Sₙ2 reactions, allowing for the introduction of azides, thiols, amines, and other functionalities common in pharmacophores.[12][13]

This orthogonal reactivity provides a strategic advantage in the synthesis of compound libraries for screening and lead optimization.

References

- Copper-Catalyzed Radical Halocyclization of N-4-Pentenamides: Synthesis of Chloro- and Bromo-Substituted γ-Lactams. Organic Letters - ACS Publications.

- Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF3-Substituted γ-Lactams. MDPI.

- Synthesis of α‐Quaternary β‐Lactams via Copper‐Catalyzed Enantioconvergent Radical C(sp)−C(sp) Cross‐Coupling with Organoboronate Esters. ResearchGate.

- Copper Catalyzed Atom Transfer Radical Cyclization Reactions. ResearchGate.

- Synthesis of lactams via copper-catalyzed intramolecular vinylation of amides. PubMed.

- Rapid Access to Functionalized γ-Lactams through Copper-Catalyzed Oxidative Cyclization of Diynes. Organic Chemistry Portal.

- Click chemistry in drug development recent trends and application. RJPT.

- Copper-catalyzed radical cyclization to access 3-hydroxypyrroloindoline: biomimetic synthesis of protubonine A. PubMed.

- The Use of Click Chemisty in Drug Development Applications. DergiPark.

- Copper(I)/Ligand-Catalyzed 5-endo Radical Cyclization–Aromatization of 2,2,2-Trichloroethyl Vinyl Ethers: Synthesis of 2,3-Difunctionalized 4-Chlorofurans. The Journal of Organic Chemistry - ACS Publications.

- Atom transfer radical cyclisation reactions mediated by copper complexes. ResearchGate.

- Copper(I)-catalyzed chlorine atom transfer radical cyclization reactions of unsaturated alpha-chloro beta-keto esters. PubMed.

- Diamine Ligands in Copper-Catalyzed Reactions. PMC.

- Copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of environmentally benign ascorbic acid as a reducing agent. Dalton Transactions (RSC Publishing).

- Atom Exchange Radical Cyclization: A Sustainable Synthetic Approach Towards New Functionalized Targets. Preprints.org.

- Atom Exchange Radical Cyclization: A Sustainable Synthetic Approach towards New Functionalized Targets. MDPI.

- Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. MDPI.

- Copper-Mediated Synthesis of Drug-like Bicyclopentanes. PMC - NIH.

- Cu(I)-catalyzed Atom Transfer Radical Cyclization of Trichloroacetamides Tethered to Electron-Deficient, -Neutral, and -Rich Alkenes: Synthesis of Polyfunctionalized 2-azabicyclo[3.3.1]nonanes. PubMed.

- Copper(I)-Catalyzed Asymmetric Reactions Involving Radicals. Accounts of Chemical Research - ACS Publications.

- Copper-Catalyzed Radical Halocyclization of N -4-Pentenamides: Synthesis of Chloro- and Bromo-Substituted γ-Lactams. ResearchGate.

- Solid-Supported Catalysts for Atom-Transfer Radical Cyclization of 2-Haloacetamides. The Journal of Organic Chemistry - ACS Publications.

- Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. RSC Publishing.

- Copper-catalyzed [3 + 1] cyclization of cyclopropenes/diazo compounds and bromodifluoroacetamides: facile synthesis of a,a. Semantic Scholar.

- 'Ligand-Free-Like' CuCl-Catalyzed Atom Transfer Radical Cyclization of N-Substituted N-Allyl Polychloroamides to γ-Lactams. ResearchGate.

- Mechanistic analysis of a copper-catalyzed C–H oxidative cyclization of carboxylic acids. Stanford University.

- Directed Copper-Catalyzed Tandem Radical Cyclization Reaction of Alkyl Bromides and Unactivated Olefins. PubMed.

Sources

- 1. Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF3-Substituted γ-Lactams [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of environmentally benign ascorbic acid as a reducing agent - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Copper-Mediated Synthesis of Drug-like Bicyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. web.stanford.edu [web.stanford.edu]

- 7. preprints.org [preprints.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjptonline.org [rjptonline.org]

- 13. dergipark.org.tr [dergipark.org.tr]

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Preventing Hydrolysis of N-(2-bromophenyl)-2-chloroacetamide

Welcome to the technical support center for N-(2-bromophenyl)-2-chloroacetamide. As Senior Application Scientists, we understand that while this reagent is a valuable building block in medicinal chemistry and organic synthesis, its susceptibility to hydrolysis can be a significant experimental challenge. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to anticipate and prevent unwanted degradation, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the most common initial questions regarding the stability of N-(2-bromophenyl)-2-chloroacetamide.

Q1: What exactly is hydrolysis, and why is this specific molecule prone to it?

A: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule.[1] N-(2-bromophenyl)-2-chloroacetamide possesses two primary sites susceptible to this reaction:

-

The Amide Bond: The bond between the carbonyl carbon and the nitrogen atom (the C-N bond) is an amide linkage. While generally more stable than esters, amide bonds can be cleaved under either acidic or basic conditions, typically requiring heat to proceed at a significant rate.[1][2][3]

-

The α-Chloro Group: The chlorine atom is attached to the carbon adjacent to the carbonyl group (the α-carbon). This C-Cl bond is susceptible to nucleophilic substitution, where a nucleophile (like water or a hydroxide ion) replaces the chloride.

The presence of both these functional groups makes the molecule's stability highly dependent on the experimental environment, particularly pH, temperature, and solvent choice.

Q2: What are the degradation products I should be looking for?

A: Hydrolysis can lead to two main degradation products, depending on which bond is cleaved:

-

Amide Bond Cleavage: This is the most common pathway, yielding 2-bromoaniline and chloroacetic acid . Under basic conditions, the carboxylate salt of chloroacetic acid will be formed.[3]

-

C-Cl Bond Cleavage: Nucleophilic substitution at the α-carbon results in the formation of N-(2-bromophenyl)-2-hydroxyacetamide . This pathway is particularly relevant under basic or neutral aqueous conditions.[4][5]

The primary hydrolysis pathway is visually summarized below.

Caption: Primary hydrolysis pathway of N-(2-bromophenyl)-2-chloroacetamide.

Troubleshooting Guide: From Storage to Reaction Workup

This section provides solutions to specific problems you might encounter during your experimental workflow.

Problem: My compound shows signs of degradation even before I use it in a reaction.

Root Cause Analysis: Improper storage is the most likely culprit. N-(2-bromophenyl)-2-chloroacetamide, like many haloacetamides, is sensitive to moisture and, to a lesser extent, light.[6]

Solution: Implement a Strict Storage Protocol.

| Storage Form | Recommended Conditions | Rationale |

| Solid Compound | Store at 2-8°C in a tightly sealed container inside a desiccator. Protect from light. | Minimizes exposure to atmospheric moisture and prevents degradation from light energy.[6] |

| Stock Solutions | Prepare in an anhydrous, aprotic solvent (e.g., DMSO, DMF, Dichloromethane). Store in small, single-use aliquots at -20°C or -80°C.[7] | Anhydrous, aprotic solvents lack the water and nucleophilic protons that drive hydrolysis. Freezing slows down any residual degradation kinetics. Aliquoting prevents repeated freeze-thaw cycles which can introduce moisture. |

Problem: I am observing significant byproduct formation during my reaction, which I suspect is from hydrolysis.

Root Cause Analysis: The reaction conditions (pH, solvent, temperature) are likely promoting hydrolysis. This is a common issue in reactions requiring aqueous or protic environments, or those run at elevated temperatures.

Solution: Optimize Reaction Parameters to Suppress Hydrolysis.

-

pH Management is Critical:

-

Avoid Strong Inorganic Bases: Hydroxide ions (from NaOH, KOH) and even carbonate bases in the presence of water are potent nucleophiles that directly attack the amide and C-Cl bonds, leading to rapid hydrolysis.[2][4][8]

-

Use Hindered Organic Bases: For reactions requiring a base, opt for non-nucleophilic, sterically hindered organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in anhydrous solvents.[]

-

Buffer if Necessary: If an aqueous environment is unavoidable, use a buffer system to maintain a pH between 6 and 7.5, where the rate of both acid and base-catalyzed hydrolysis is at a minimum.

-

-

Solvent Selection:

-

Prioritize Anhydrous Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices as they do not participate in the hydrolysis reaction.

-

Caution with Protic Solvents: If alcohols (methanol, ethanol) must be used, ensure they are anhydrous and run the reaction at low temperatures, as they can act as nucleophiles (solvolysis).

-

-

Temperature Control:

-

Hydrolysis rates increase with temperature.[1] Conduct your reaction at the lowest possible temperature that still allows for an acceptable reaction rate. If a reaction requires heating, perform a time-course study using HPLC to determine the optimal balance between product formation and degradation.

-

The following workflow can guide your troubleshooting process.

Caption: A logical workflow for troubleshooting hydrolysis issues.

Validated Protocols & Methodologies

To ensure the integrity of your starting material, a validated analytical method is indispensable. Forced degradation studies are a key part of this process, helping to confirm that your analytical method can distinguish the active pharmaceutical ingredient (API) from any potential degradants.[10][11][12]

Protocol 1: Stability-Indicating HPLC Method for N-(2-bromophenyl)-2-chloroacetamide

This reverse-phase HPLC (RP-HPLC) method can be used to assess the purity of your starting material and monitor its stability during a reaction.

Objective: To separate N-(2-bromophenyl)-2-chloroacetamide from its more polar hydrolysis products, 2-bromoaniline and chloroacetic acid.

Instrumentation and Materials:

-

HPLC system with UV-Vis detector

-

C18 Column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Sample Diluent: 50:50 Acetonitrile:Water

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: Ramp to 90% B

-

15-18 min: Hold at 90% B

-

18-18.1 min: Return to 30% B

-

18.1-22 min: Equilibrate at 30% B

-

Expected Elution Profile:

-

Chloroacetic Acid: Very early, near the solvent front (highly polar).

-

2-Bromoaniline: Intermediate retention time (polar).

-

N-(2-bromophenyl)-2-chloroacetamide: Later retention time (most non-polar of the three).

By integrating the peak areas, you can quantify the percentage of the parent compound remaining and the percentage of degradation products formed over time.

References

-

2-Chloroacetamide Safety Data Sheet. (n.d.). KCL GmbH. Retrieved February 24, 2026, from [Link]

-

Amide Hydrolysis: Mechanism, Conditions and Applications. (2025, March 19). Allen. Retrieved February 24, 2026, from [Link]

-

How can we protect amide bonds from breaking in alkaline solutions? (2019, November 1). ResearchGate. Retrieved February 24, 2026, from [Link]

-

The Hydrolysis of Amides. (n.d.). Chemguide. Retrieved February 24, 2026, from [Link]

-

Kumar, A., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PMC. Retrieved February 24, 2026, from [Link]

-

Chen, S., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. ResearchGate. Retrieved February 24, 2026, from [Link]

-

Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved February 24, 2026, from [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Corelis. Retrieved February 24, 2026, from [Link]

-

Chemistry of Amides. (n.d.). OpenStax. Retrieved February 24, 2026, from [Link]

-

Hladik, M. L., & Roberts, A. L. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. PubMed. Retrieved February 24, 2026, from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved February 24, 2026, from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 3. 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. ajpsonline.com [ajpsonline.com]

- 12. resolvemass.ca [resolvemass.ca]

Technical Support Center: Purification Strategies for Removing 2-Bromoaniline

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical protocols for a common laboratory challenge: the removal of unreacted 2-bromoaniline from crude reaction products. As a weakly basic and moderately polar compound, 2-bromoaniline can present unique purification challenges. This document is designed to equip you with the foundational knowledge and procedural details to effectively purify your target compounds.

Understanding the Impurity: Key Properties of 2-Bromoaniline

A successful purification strategy begins with understanding the physicochemical properties of the impurity you aim to remove. These properties dictate the most effective separation technique.

| Property | Value | Significance for Purification |

| Molecular Weight | 172.02 g/mol | Relevant for techniques like distillation and mass spectrometry. |

| Melting Point | 24-32 °C[1][2] | Can be a low-melting solid or liquid at room temperature, affecting handling. |

| Boiling Point | 229 °C (at 760 mmHg)[1][2] | High boiling point makes simple evaporation ineffective for removal. |

| pKa (of conjugate acid) | 2.53 (at 25 °C)[1][2] | As a weak base, it can be protonated and made water-soluble with a sufficiently strong acid. This is the cornerstone of acid-base extraction. |

| Solubility | Insoluble in water[1][3][4]; Soluble in organic solvents (e.g., ether, ethanol, benzene)[1][3][5]. | Its high solubility in organic solvents and insolubility in water allows for liquid-liquid extraction. |

| Appearance | Clear yellow to red-brown liquid or white/brown solid[1][6] | Color can indicate the presence of oxidized impurities. |

Decision-Making Workflow for Purification

Before proceeding to specific protocols, use this workflow to identify the most logical starting point for your purification challenge based on the nature of your desired product.

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable first-pass method for removing 2-bromoaniline? A: For most neutral or acidic products, acid-base extraction is the most effective and efficient initial purification step.[7][8] Because 2-bromoaniline is basic (pKa of conjugate acid ≈ 2.53), it can be selectively protonated with a dilute acid wash (e.g., 1M HCl) to form a water-soluble ammonium salt.[1][2][9] This salt partitions into the aqueous phase, while your neutral or acidic product remains in the organic layer.[10]

Q2: My desired product is also a basic amine. Can I still use an acid wash? A: This is more challenging but often possible if there is a significant difference in basicity (pKa) between your product and 2-bromoaniline. If your product amine is substantially less basic (e.g., pKa < 0), a carefully controlled acid wash might protonate the 2-bromoaniline selectively. Conversely, if your product is much more basic (e.g., pKa > 5), it will be difficult to separate the two by this method. In cases of similar basicity, column chromatography is the recommended alternative.[11]

Q3: Why does 2-bromoaniline co-elute with my product during column chromatography? A: Co-elution occurs when two compounds have similar polarities and therefore similar affinities for the stationary phase (e.g., silica gel) in a given mobile phase. 2-Bromoaniline is moderately polar. If your product has a similar polarity, you will need to optimize your solvent system. Try using a less polar solvent system, a gradient elution, or a different stationary phase (e.g., alumina, C18 reverse phase) to improve separation.[12][13]

Q4: My crude product is a dark brown or black oil. How can I decolorize it? A: Dark coloration in aniline-containing mixtures is often due to oxidized, polymeric byproducts.[7][14] An effective method for decolorization is to treat a solution of your crude product with activated carbon.[7] The carbon is then removed by hot filtration before crystallization or further purification. This is typically performed during a recrystallization procedure but can be adapted as a pre-purification step.

Troubleshooting Guides and In-Depth Protocols

Method 1: Purification via Acid-Base Extraction

This technique exploits the basicity of the aniline functional group. By washing an organic solution of the crude product with aqueous acid, the 2-bromoaniline is converted to its water-soluble salt and extracted from the organic phase.

Sources

- 1. 2-Bromoaniline CAS#: 615-36-1 [m.chemicalbook.com]

- 2. 2-Bromoaniline | 615-36-1 [chemicalbook.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. 2-Bromoaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 2-Bromoaniline - Best Price Exporter, Supplier [maksons.co.in]

- 6. 2-Bromoaniline | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. web.uvic.ca [web.uvic.ca]

- 12. Separation of N-(2-Bromoethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]

Technical Support Center: Minimizing Dehalogenation in Cross-Coupling

The following guide serves as a specialized Technical Support Center for researchers encountering dehalogenation issues in Palladium-catalyzed cross-coupling reactions.

Ticket Subject: Hydrodehalogenation (Reduction of Ar-X to Ar-H) Status: Open Assigned Specialist: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, Academic Researchers

Diagnostic Hub: Is this your problem?

Before optimizing, confirm that dehalogenation is the primary failure mode.

Q: How do I definitively distinguish dehalogenation from other side reactions?

A: Dehalogenation (hydrodehalogenation) specifically converts your starting aryl halide (

-

LC-MS/GC-MS: Look for a mass peak corresponding to

. For an aryl bromide, this is a loss of ~79/81 Da and a gain of 1 Da. -

NMR (

): Check for the appearance of a new proton signal on the aromatic ring, often splitting adjacent signals that were previously singlets or doublets. -

Differentiation:

-

Homocoupling:

(Mass = -

Protodeboronation: Loss of the boronic acid group from the nucleophile (

). Do not confuse this with dehalogenation of the electrophile.

-

Q: Why is my Aryl Iodide dehalogenating more than the Chloride? A: This is a counter-intuitive kinetic phenomenon. While Aryl Iodides undergo Oxidative Addition (OA) fastest, they often suffer from slower Transmetallation (TM) compared to bromides or chlorides in certain catalytic cycles.

-

The Trap: The rapid OA forms a long-lived

intermediate. If the transmetallation step is sluggish (due to sterics or low nucleophilicity of the coupling partner), this intermediate sits dormant, becoming vulnerable to side reactions like hydride abstraction from the solvent or base. -

Takeaway: A more reactive leaving group (

) does not guarantee a cleaner reaction if the subsequent steps (TM and Reductive Elimination) are not rate-matched.

Mechanistic Insight: The "Race" Condition

To solve dehalogenation, you must view the reaction as a race between the desired Transmetallation and the undesired Hydride Elimination .

Visualization: The Competing Pathways

The following diagram illustrates where the cycle diverges into the dehalogenation "dead end."

Figure 1: The catalytic cycle showing the divergence between the productive Transmetallation pathway (Green) and the destructive Dehalogenation pathway (Red).

Troubleshooting Matrix: The Triad (Ligand, Base, Solvent)[5]

Use this table to audit your current reaction conditions.

| Parameter | Risk Factor (Promotes Dehalogenation) | Corrective Action (Minimizes Dehalogenation) | Mechanism of Fix |

| Solvent | Primary/Secondary Alcohols (MeOH, iPrOH, EtOH). These are excellent hydride donors via | Switch to Aprotic Solvents : Toluene, Dioxane, THF. If solubility is an issue, use DMF or DMAc (though strictly degassed). | Removes the source of hydride ( |

| Base | Alkoxides (NaOEt, KOtBu) and Strong Hydroxides . These can oxidize to aldehydes/ketones, donating a hydride to Pd. | Use Inorganic Carbonates/Phosphates : | These bases are non-reducing and lack |

| Ligand | Simple Phosphines ( | Use Bulky, Electron-Rich Ligands : Buchwald types (XPhos, SPhos, RuPhos) or NHCs (PEPPSI). | Bulky ligands accelerate Reductive Elimination, closing the catalytic cycle before dehalogenation can occur. |

| Additive | Absence of halides. | Add Bromide Salts (KBr, NaBr, 1.0 equiv). | Halide saturation can stabilize the resting state and suppress cationic Pd pathways that favor hydride uptake. |

Frequently Asked Questions (FAQs)

Q: I am using a "standard" protocol (

-

Fix: Remove the ethanol. Use a mixture of Toluene/Water (4:1) or Dioxane/Water . If the base is insoluble, use a phase transfer catalyst (TBAB) or switch to

(higher organic solubility).

Q: My substrate is a poly-halogenated heterocycle (e.g., 2,4-dichloropyrimidine). How do I prevent over-reduction? A: Poly-halogenated substrates are notorious for "chain walking" (Pd migrates to the other halogen).

-

Stoichiometry: Ensure strict 1.0 : 1.05 equiv of Boronic Acid. Excess boronic acid does not help here; it often just occupies the catalyst.

-

Temperature: Lower the temperature. Dehalogenation often has a higher activation energy than the cross-coupling. Try 40-60°C instead of reflux.

-

Catalyst: Use Pd(dppf)Cl2 .[2] The bidentate ligand "locks" the geometry, preventing the ring-walking mechanism often associated with monodentate ligands.

Q: Does the choice of Pd source matter?

A: Yes.

Validated Protocol: The "Resistant Substrate" Workflow

If you are observing >10% dehalogenation, abandon your current method and adopt this high-fidelity protocol designed to suppress hydride pathways.

Scope: Electron-deficient aryl halides, N-heterocycles, and sterically hindered couplings.[3]

Materials

-

Catalyst: XPhos Pd G2 (or SPhos Pd G2 for sterically hindered substrates). Why? Rapid reductive elimination.

-

Base:

(Tribasic Potassium Phosphate). Why? Non-reducing, high basicity without nucleophilicity. -

Solvent: THF or 1,4-Dioxane (Anhydrous preferred). Why? Zero available protons for hydride shift.

Step-by-Step Procedure

-

Charge Solids: In a vial, add Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv),

(2.0 equiv), and XPhos Pd G2 (0.02 equiv / 2 mol%). -

Solvent Addition: Add anhydrous THF (Concentration 0.2 M).

-

Water Spike (Critical): Add exactly 2-5% v/v of degassed water.

-

Note: While we avoid bulk water/alcohol, a trace amount of water is mechanistically necessary for the activation of the boronic acid (formation of the boronate species). Keeping it to <5% minimizes proton sources while enabling TM.

-

-

Degas: Sparge with Nitrogen/Argon for 5 minutes. Oxygen promotes homocoupling, which consumes boronic acid and leaves the Pd-Ar species waiting (and dehalogenating).

-

Reaction: Seal and heat to 60°C. Monitor by HPLC/UPLC at 1 hour.

-

Checkpoint: If conversion is low but clean (no dehalogenation), increase T to 80°C. If dehalogenation appears, lower T and increase catalyst loading.

-

Decision Tree: Troubleshooting Logic

Follow this logic flow to resolve persistent issues.

Figure 2: Logical workflow for eliminating dehalogenation variables.

References

-

Mechanistic Studies on Dehalogenation: Navarro, O. et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[4] Journal of Organic Chemistry, 2004.[4]

-

Solvent Effects: Sherwood, J. et al. "Solvent effects in palladium catalysed cross-coupling reactions."[5] Green Chemistry, 2014.

-

Ligand Design: Martin, R. & Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

-

Troubleshooting Guide: BenchChem Technical Support. "Minimizing dehalogenated byproducts in Suzuki coupling reactions." BenchChem Support Center, 2025.

-

General Guide: Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Resources, 2024.

Sources

Validation & Comparative

1H NMR Analysis of N-(2-bromophenyl)-2-chloroacetamide: A Comparative Technical Guide

Executive Summary & Core Objective

This guide provides a technical analysis of the 1H NMR spectrum of N-(2-bromophenyl)-2-chloroacetamide (CAS: 2564-02-5).[1] Designed for analytical chemists and synthetic researchers, this document moves beyond basic peak listing to explore the causality of chemical shifts, particularly the steric and electronic influence of the ortho-bromo substituent.

We compare this compound against its para-isomer and starting material (2-bromoaniline) to establish a robust identification protocol.[1]

Experimental Protocol & Sample Preparation

To ensure spectral reproducibility, the following protocol is recommended. This workflow minimizes artifacts such as rotational isomerism broadening or solvent-solute hydrogen bonding variations.[1]

Synthesis Context (Brief)

-

Precursor: 2-Bromoaniline + Chloroacetyl chloride.[1]

-

Conditions: DCM or Benzene,

to RT, with Et -

Purification: Recrystallization from Hexane/Ethyl Acetate (Yield ~75-97%).[1]

NMR Preparation Workflow

-

Solvent Choice:

-

Concentration: 10-15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual solvent peak (CHCl

: 7.26 ppm).

Workflow Diagram

Figure 1: Standardized workflow for preparing high-fidelity NMR samples of chloroacetanilides.

Spectral Analysis: N-(2-bromophenyl)-2-chloroacetamide

The ortho-substitution pattern creates a distinct ABCD aromatic system (4 non-equivalent protons), differentiating it from the symmetric para-isomer.[1]

Chemical Shift Assignments (CDCl , 400 MHz)

| Position | Proton Type | Shift ( | Multiplicity | Mechanistic Explanation | |

| NH | Amide | 8.5 - 9.0 | Broad Singlet | - | Deshielded by carbonyl anisotropy and intramolecular H-bonding with ortho-Br. |

| H-6 | Aromatic | 8.3 - 8.45 | dd | 8.0, 1.5 | Diagnostic Peak. Strongly deshielded by the amide carbonyl oxygen (anisotropy) due to ortho positioning.[1] |

| H-3 | Aromatic | 7.5 - 7.6 | dd | 8.0, 1.5 | Deshielded by the adjacent ortho-Bromine (inductive effect).[1] |

| H-4, H-5 | Aromatic | 7.0 - 7.4 | Multiplet | - | Overlapping signals typical of the remaining aromatic ring protons.[1] |

| CH | Alkyl | 4.20 | Singlet | - | Characteristic singlet of the chloroacetyl group (-CH |

> Note: Values are synthesized from high-fidelity analogues (e.g., N-(2-bromophenyl)-2-(4-formylphenoxy)acetamide) and standard substituent effects.

Detailed Mechanistic Insight

-

The "Deshielding" of H-6: In ortho-substituted acetanilides, the amide group often adopts a conformation where the carbonyl oxygen is proximate to the H-6 proton.[1] This places H-6 in the deshielding cone of the carbonyl group, shifting it significantly downfield (~8.4 ppm) compared to a standard benzene proton (7.26 ppm).

-

The Chloroacetyl Singlet: The isolated methylene group (-CH

-) between the carbonyl and chlorine has no neighbors for splitting, resulting in a sharp singlet at ~4.2 ppm.[1] This is a purity checkpoint; splitting here indicates unreacted chloroacetyl chloride or hydrolysis.

Comparative Analysis: Identification & Purity

Distinguishing the target product from its isomers and starting materials is the primary analytical challenge.

Comparison Table: Target vs. Alternatives

| Feature | Target: Ortho-Isomer | Alternative: Para-Isomer | Precursor: 2-Bromoaniline |

| Aromatic Pattern | ABCD (Complex) 4 distinct environments.[1] | AA'BB' (Symmetric) 2 distinct doublets. | ABCD (Complex) Upfield shifts. |

| Key Shift (H-6) | ~8.4 ppm (Deshielded) | ~7.5 ppm (Normal) | ~6.6 - 7.0 ppm (Shielded by NH |

| Amide NH | 8.5 - 9.0 ppm | ~7.8 - 8.2 ppm | ~4.0 ppm (NH |

| Alkyl Signal | Singlet (~4.2 ppm) | Singlet (~4.1 ppm) | None |

Differentiation Logic Tree

Use this logic flow to interpret the aromatic region of your spectrum.

Figure 2: Decision tree for distinguishing regioisomers of bromo-chloroacetamide.

Troubleshooting & Optimization

-

Broad NH Peak: If the amide proton is too broad or invisible, it is likely exchanging with water in the solvent. Solution: Shake the NMR tube with D

O (deuterium exchange); the NH signal will disappear, confirming its assignment. -

Solvent Peaks:

-

Rotational Isomers: If peaks appear doubled (e.g., two singlets for CH

), restricted rotation around the C-N amide bond may be occurring. This is less common in ortho-substituted anilides due to steric locking, but can occur.[1] Solution: Run the NMR at elevated temperature (

References

-

ChemicalBook. (2025). N-(4-Bromophenyl)-2-chloroacetamide Synthesis and Properties. Retrieved from

-

Royal Society of Chemistry. (2014). Supplementary Information: Synthesis of N-(2-bromophenyl)-2-(4-formylphenoxy)acetamide (Compound 2k). Retrieved from

-

National Institutes of Health (NIH). (2019). Synthesis and Antibacterial Activities of 2-Amino-N-(p-Chlorophenyl) Acetamide Derivatives. Retrieved from

-

Organic Syntheses. (1927). Chloroacetamide Synthesis Protocol. Org. Synth. 1927, 7, 16. Retrieved from

-

Sigma-Aldrich. (2025).[1] N-(2-Bromophenyl)-2-chloroacetamide Product Data. Retrieved from (Note: General catalog reference for CAS 2564-02-5)

Sources

Comparative Guide: Distinguishing N-(2-Bromophenyl) and N-(4-Bromophenyl) Chloroacetamide Isomers via NMR

Executive Summary: The Structural Imperative

In the development of covalent inhibitors (e.g., targeted covalent inhibitors, TCIs, or PROTAC linkers),

This guide provides a definitive, self-validating NMR methodology to distinguish

Structural Analysis & Symmetry Logic

The primary differentiator between these isomers is molecular symmetry , which dictates the magnetic equivalence of nuclei.

The 4-Bromo Isomer (Para)[1]

-

Symmetry: Possesses a

axis of rotation (or a plane of symmetry) passing through the -

Magnetic Equivalence:

-

Protons at C2 and C6 are chemically and magnetically equivalent (enantiotopic environments).

-

Protons at C3 and C5 are equivalent.

-

-

Result: The aromatic region displays a characteristic AA'BB' spin system, appearing as two distinct "pseudo-doublets" (roofing effect often visible).

The 2-Bromo Isomer (Ortho)[1]

-

Symmetry: Asymmetric substitution breaks the plane of symmetry.

-

Magnetic Equivalence: All four aromatic protons (H3, H4, H5, H6) are in magnetically distinct environments.

-

Result: The aromatic region displays an ABCD spin system with four distinct signals, characterized by complex coupling patterns (

,

Comparative Data Analysis

Predicted H NMR Data (500 MHz, CDCl )

| Feature | 4-Bromo (Para) Isomer | 2-Bromo (Ortho) Isomer | Diagnostic Note |

| Symmetry | Symmetric ( | Asymmetric | Primary Differentiator |

| Aromatic Integral | 2 sets of 2H (2:2 ratio) | 4 sets of 1H (1:1:1:1 ratio) | Count the peaks per integral.[1] |

| Splitting Pattern | Two Doublets (AA'BB' system)* | Four distinct multiplets (d, t, t, d) | Para coupling ( |

| Shift Range | Ortho H-6 is deshielded by the amide carbonyl.[1] | ||

| H-6 Signal | Part of doublet at ~7.5 ppm | Doublet at ~8.2 ppm | The H-6 proton in the ortho isomer is significantly downfield.[1] |

| Singlet (~4.2 ppm) | Singlet (~4.2 ppm) | Rotational barrier in ortho may broaden this peak.[1] |

*Note: While often described as doublets, the AA'BB' system is technically second-order. The "doublets" will show fine splitting at high field strengths.

C NMR Data (Decoupled)